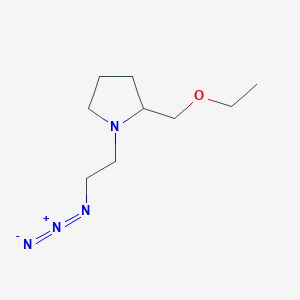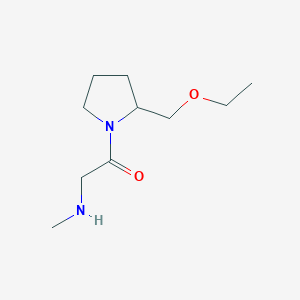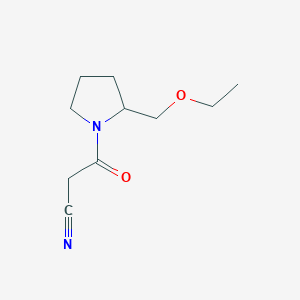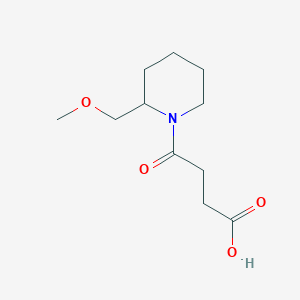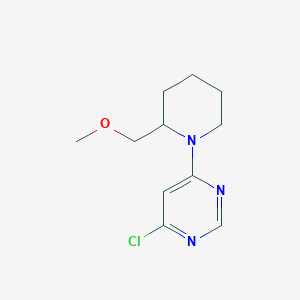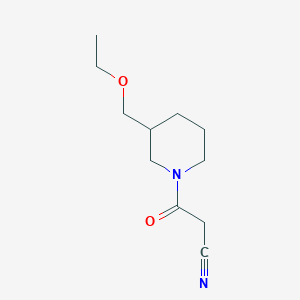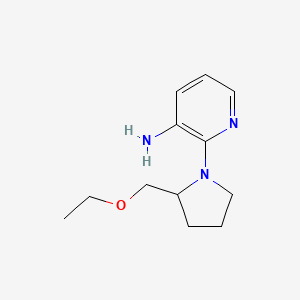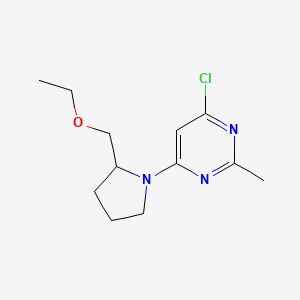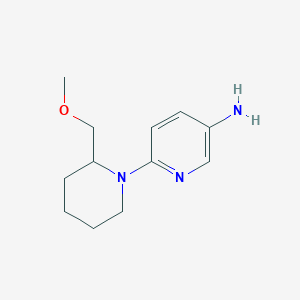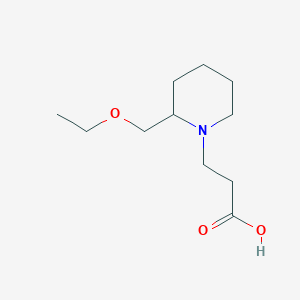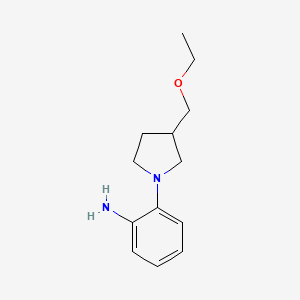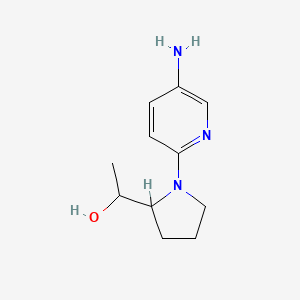
2-Chloro-1-(4-(2-methoxyethyl)piperidin-1-yl)propan-1-one
Descripción general
Descripción
2-Chloro-1-(4-(2-methoxyethyl)piperidin-1-yl)propan-1-one is a chemical compound used for pharmaceutical testing . It is a high-quality reference standard for accurate results .
Synthesis Analysis
The synthesis of compounds similar to 2-Chloro-1-(4-(2-methoxyethyl)piperidin-1-yl)propan-1-one often involves the use of piperidine, a vital fundament in the production of drugs . For instance, a practical and efficient process has been developed for the preparation of the key intermediate of apixaban, a highly potent, selective, and efficacious inhibitor of blood coagulation factor Xa . This process starts from inexpensive 4-chloronitrobenzene and piperidine, and involves an eight-step procedure for the intermediate .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis and Antiarrhythmic Effects : A study discussed the synthesis and testing of derivatives for electrocardiographic, antiarrhythmic, and antihypertensive activities, along with alpha-adrenoceptors binding affinities. Several compounds showed strong antiarrhythmic and antihypertensive activities, indicating their potential in therapeutic applications due to their alpha-adrenolytic properties (Malawska et al., 2002).
Pharmacological Profiles of Benzamide Derivatives : Another study focused on the design and synthesis of benzamide derivatives as serotonin 4 receptor agonists. These compounds were evaluated for their ability to contract the isolated guinea-pig ascending colon, indicating their role in gastrointestinal motility (Sonda et al., 2003).
Crystal Structure Studies : The crystallographic data analysis of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol provides insights into the compound's molecular structure, showcasing the potential for further research in medicinal chemistry (Benakaprasad et al., 2007).
Biological Activity and Applications
Antimicrobial Activity : Research on new pyridine derivatives showed variable and modest activity against investigated strains of bacteria and fungi, contributing to the understanding of antimicrobial properties in related chemical compounds (Patel et al., 2011).
Antidepressant Potential : A study synthesized 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives, evaluated for dual activity at 5-HT1A serotonin receptors and serotonin transporter. Some compounds showed high nanomolar affinity for both activities, indicating a new class of antidepressant drugs with a dual mechanism of action (Martínez et al., 2001).
Propiedades
IUPAC Name |
2-chloro-1-[4-(2-methoxyethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c1-9(12)11(14)13-6-3-10(4-7-13)5-8-15-2/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYUMYJTJFELEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)CCOC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



